Enlimomab vs. Natalizumab in Acute Ischemic Stroke: Comparison of Phase III and Phase II Clinical Outcomes
In a Phase III trial of 625 patients with acute ischemic stroke, Enlimomab treatment (n=317) resulted in significantly worse outcomes compared to placebo (n=308) on the primary endpoint of the Modified Rankin Scale (mRS) at 90 days (p=0.004). Specifically, fewer patients on Enlimomab had symptom-free recovery (p=0.004) and more died (22.2% vs. 16.2% for placebo) [1]. This negative outcome contrasts with the Phase II ACTION trial of Natalizumab, another anti-adhesion molecule antibody (anti-α4-integrin), which, despite showing no change in infarct size in 161 patients, demonstrated a slight improvement in cognition at 90 days post-stroke [2].
| Evidence Dimension | Efficacy and Safety in Acute Ischemic Stroke |
|---|---|
| Target Compound Data | Enlimomab: Phase III trial (n=317), mRS at 90d worse vs. placebo (p=0.004), symptom-free recovery lower (p=0.004), mortality 22.2% vs. 16.2% placebo. |
| Comparator Or Baseline | Natalizumab: Phase II ACTION trial (n=79), no change in infarct size, slight improvement in cognition at 90d vs. placebo. |
| Quantified Difference | Enlimomab showed a statistically significant detrimental effect on functional outcome and survival, whereas Natalizumab showed a neutral to slightly positive cognitive signal. |
| Conditions | Clinical trials in patients with acute ischemic stroke. Enlimomab: within 6h of onset, 5-day dosing. Natalizumab: within 9h of onset, single infusion. |
Why This Matters
This stark contrast in clinical outcomes provides a critical reference point for researchers investigating anti-adhesion strategies in stroke, highlighting the potential for target- and isotype-specific adverse effects.
- [1] Sherman DG, et al. Use of anti-ICAM-1 therapy in ischemic stroke: Results of the Enlimomab Acute Stroke Trial. Neurology. 2001;57(8):1428-1434. View Source
- [2] Fu Y, et al. Neuroinflammation and Cerebrovascular Disease in Old Age: A Translational Medicine Perspective. J Aging Res. 2011;2011:857484. (Table 3: Natalizumab results). View Source
